molecular formula C19H20N2O2S B2414298 1-allyl-2-((2-(2-methoxyphenoxy)ethyl)thio)-1H-benzo[d]imidazole CAS No. 919975-60-3

1-allyl-2-((2-(2-methoxyphenoxy)ethyl)thio)-1H-benzo[d]imidazole

Cat. No.: B2414298
CAS No.: 919975-60-3
M. Wt: 340.44
InChI Key: LXDPAHMJSZGNIV-UHFFFAOYSA-N
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Description

“1-allyl-2-((2-(2-methoxyphenoxy)ethyl)thio)-1H-benzo[d]imidazole” is a complex organic compound. It has a molecular weight of 300.38 . The IUPAC name for this compound is 2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazole .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H16N2O2S/c1-19-14-8-4-5-9-15(14)20-10-11-21-16-17-12-6-2-3-7-13(12)18-16/h2-9H,10-11H2,1H3,(H,17,18) . This code provides a detailed representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 300.38 . More specific physical and chemical properties were not found in the retrieved data.

Scientific Research Applications

Photophysical and Photochemical Properties

  • In a study on zinc(II) phthalocyanines substituted with tetra-benzimidazole units, one of the derivatives, 4-(4-(1-allyl-1H-benzo[d]imidazole-2yl)phenoxy)phthalonitrile, was synthesized and characterized. This compound displayed notable photophysical and photochemical properties, including effective singlet-oxygen generation in DMSO solutions (Şen et al., 2018).

Corrosion Inhibition

  • A study explored the use of benzimidazole derivatives, including 2-(allylthio)-1H-benzo[d]imidazole, as corrosion inhibitors for mild steel in HCl solution. It found that these compounds could retard corrosion reactions via a mixed inhibition mechanism (Ech-chihbi et al., 2020).

Synthesis of Novel Derivatives

  • Research has been conducted on the synthesis of various novel derivatives using 1H-benzo[d]imidazole as a base structure. This includes the creation of compounds with potential antitumor activities against breast cancer cells (Alam, 2022).

Fluorescence Properties

  • A study focused on the synthesis and fluorescence properties of 2-(4-(4-(hydroxymethyl)-1H-benzo[d]imidazol-2-yl)-1H-benzo[d]imidazol-2-yl)phenol. This compound showed potential as a fluorescent probe for Zn2+ ion detection (Wen-yao, 2012).

Polymer Synthesis

  • Another research area involves the synthesis of novel polymers. For example, poly(N-allyl-tetrasubstituted imidazole) containing furan rings and benzene ring was synthesized, showing potential applications in heat-resistant and luminescence materials (Chang et al., 2019).

Safety and Hazards

The compound is considered an irritant . It’s important to handle it with care, avoiding contact with skin and eyes, and ensuring adequate ventilation when handling or storing the compound .

Properties

IUPAC Name

2-[2-(2-methoxyphenoxy)ethylsulfanyl]-1-prop-2-enylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c1-3-12-21-16-9-5-4-8-15(16)20-19(21)24-14-13-23-18-11-7-6-10-17(18)22-2/h3-11H,1,12-14H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXDPAHMJSZGNIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCSC2=NC3=CC=CC=C3N2CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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